molecular formula C13H28N2S B14533936 N-Nonyl-N'-propylthiourea CAS No. 62552-20-9

N-Nonyl-N'-propylthiourea

Cat. No.: B14533936
CAS No.: 62552-20-9
M. Wt: 244.44 g/mol
InChI Key: WCJKFVOZJCLLMA-UHFFFAOYSA-N
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Description

N-Nonyl-N'-propylthiourea is a thiourea derivative featuring a nonyl (C₉H₁₉) group and a propyl (C₃H₇) group attached to the thiourea core (-NCSNH-). Thiourea derivatives are known for their versatility in coordination chemistry, sensor technology, and biological applications due to their sulfur and nitrogen donor atoms, which enable metal binding and hydrogen-bond interactions .

Properties

CAS No.

62552-20-9

Molecular Formula

C13H28N2S

Molecular Weight

244.44 g/mol

IUPAC Name

1-nonyl-3-propylthiourea

InChI

InChI=1S/C13H28N2S/c1-3-5-6-7-8-9-10-12-15-13(16)14-11-4-2/h3-12H2,1-2H3,(H2,14,15,16)

InChI Key

WCJKFVOZJCLLMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nonyl-N’-propylthiourea can be synthesized through the reaction of nonylamine and propyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Nonylamine+Propyl isothiocyanateN-Nonyl-N’-propylthiourea\text{Nonylamine} + \text{Propyl isothiocyanate} \rightarrow \text{N-Nonyl-N'-propylthiourea} Nonylamine+Propyl isothiocyanate→N-Nonyl-N’-propylthiourea

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Nonyl-N’-propylthiourea may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Nonyl-N’-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the reagents used.

Scientific Research Applications

N-Nonyl-N’-propylthiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Nonyl-N’-propylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The substituents on the thiourea backbone significantly influence molecular weight, hydrophobicity (LogP), and solubility. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight LogP Melting Point (°C) Key Structural Features
N-Propylthiourea C₄H₁₀N₂S 118.20 1.32 120 Short alkyl chain, high solubility
N-Benzoyl-N'-propylthiourea C₁₁H₁₄N₂OS 234.31 ~2.5 160–162 (decomposes) Acyl group enhances metal chelation
N-Phenyl-N'-propylthiourea C₁₀H₁₄N₂S 194.30 ~2.8 Not reported Aromatic group aids π-π interactions
N-Allyl-N'-propylthiourea C₇H₁₄N₂S 158.26 ~1.9 Not reported Allyl group enables polymer grafting

Data Sources :

  • N-Propylthiourea has the simplest structure, with a low LogP (1.32), making it water-soluble and ideal for synthesis of metal complexes .
  • N-Benzoyl-N'-propylthiourea exhibits higher LogP (~2.5) due to the hydrophobic benzoyl group, which also facilitates chelation with Pt(II) and Pd(II) ions .
  • N-Phenyl-N'-propylthiourea ’s aromatic ring enhances its utility in anion-sensing materials via π-π stacking .

Coordination Chemistry and Metal Binding

Thiourea derivatives exhibit diverse coordination modes depending on substituents:

Compound Coordination Mode Metal Complexes Studied Key Findings
N-Benzoyl-N'-propylthiourea Chelating (κ²-S,N) Pt(II), Pd(II) Forms cis/trans isomers; intramolecular H-bonding stabilizes unidentate coordination
N-Propylthiourea Unidentate (κ¹-S) Cd(II), Pd(II) Forms polymeric structures, e.g., [CdCl₂(CS(NH₂)NHCH₃)₂]ₙ
N-Allyl-N'-propylthiourea Adsorptive (κ¹-S) Pd(0) nanoparticles Used to anchor Pd nanoparticles on silica for catalytic applications
  • N-Benzoyl-N'-propylthiourea demonstrates rare hypodentate behavior in Pt(II) complexes, where the acyl oxygen participates in hydrogen bonding, preventing chelation and favoring unidentate S-coordination .
  • N-Propylthiourea ’s simplicity allows for flexible coordination, forming stable polymers with Cd(II) .
Sensor Technology
  • N-Phenyl-N'-propylthiourea is integrated into mesoporous silica nanoparticles for carboxylate detection. Its phenyl group acts as an anion-binding site, enabling colorimetric sensing of chain length-dependent carboxylates (e.g., acetate to decanoate) .
Catalysis and Metal Recovery
  • N-Allyl-N'-propylthiourea-modified silica effectively adsorbs Pd(II) ions, which are then reduced to catalytically active Pd(0) nanoparticles for CO oxidation .
Antimicrobial Activity
  • Cd(II) complexes of N-propylthiourea exhibit moderate antibacterial activity against E. coli and S. aureus, though less potent than N,N′-dialkylthiourea analogs .

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